Spectroscopic Profiling and Structural Validation of 1-Chloro-5-methoxy-2-pentene: A Comprehensive Analytical Guide
Spectroscopic Profiling and Structural Validation of 1-Chloro-5-methoxy-2-pentene: A Comprehensive Analytical Guide
Executive Overview
1-Chloro-5-methoxy-2-pentene (CAS: 3577-82-0) is a highly versatile, bifunctional C6 aliphatic synthon utilized in advanced organic synthesis[1]. Featuring both a reactive allylic chloride moiety and a stable terminal methoxy ether, it serves as a critical intermediate in the synthesis of complex heterocycles and pharmaceutical binding agents, such as progesterone receptor modulators[2].
Because allylic chlorides are inherently prone to degradation pathways—such as spontaneous hydrolysis or allylic rearrangement—rigorous spectroscopic characterization is paramount before utilizing this compound in sensitive cross-coupling or nucleophilic substitution reactions. This guide provides an authoritative framework for the spectroscopic identification of (E)-1-chloro-5-methoxypent-2-ene, detailing the causality behind specific analytical methodologies and establishing a self-validating protocol for structural confirmation.
Physicochemical and Structural Parameters
Understanding the baseline physical properties is essential for optimizing spectroscopic sample preparation and predicting chromatographic behavior.
| Property | Value | Source |
| IUPAC Name | (E)-1-chloro-5-methoxypent-2-ene | PubChem[1] |
| CAS Number | 3577-82-0 | PubChem[1] |
| Molecular Formula | PubChem[1] | |
| Molecular Weight | 134.60 g/mol | PubChem[1] |
| Monoisotopic Mass | 134.05 Da | PubChem[1] |
| XLogP3-AA | 1.4 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 9.2 Ų | PubChem[1] |
High-Resolution Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy is the definitive tool for mapping the carbon backbone and confirming the stereochemistry (E/Z configuration) of the internal double bond.
1H NMR (400 MHz, ): Causality and Assignments
The use of deuterated chloroform (
-
Methoxy Protons (C6): The strong electronegativity of the oxygen atom deshields the methyl protons, resulting in a sharp, unambiguous singlet at ~3.35 ppm.
-
Allylic Chloride Protons (C1): The combined anisotropic effect of the adjacent alkene and the inductive electron-withdrawing effect of the chlorine atom pushes these protons downfield to ~4.05 ppm.
-
Olefinic Protons (C2, C3): These appear in the 5.60–5.90 ppm region. The stereochemistry can be self-validated by extracting the coupling constant (
). A coupling constant of ~15 Hz definitively confirms the E-isomer (trans), whereas a ~10 Hz coupling would indicate the Z-isomer (cis).
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
| C1 | 4.05 | Doublet (d) | 2H | |
| C2 | 5.85 | Doublet of triplets (dt) | 1H | |
| C3 | 5.65 | Doublet of triplets (dt) | 1H | |
| C4 | 2.35 | Quartet (q) / Multiplet (m) | 2H | |
| C5 | 3.45 | Triplet (t) | 2H | |
| C6 | 3.35 | Singlet (s) | 3H |
13C NMR (100 MHz, ): Carbon Framework
| Position | Chemical Shift (δ, ppm) | Carbon Type |
| C1 | 45.2 | |
| C2 | 126.8 | |
| C3 | 133.4 | |
| C4 | 32.5 | |
| C5 | 71.8 | |
| C6 | 58.6 |
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides rapid, orthogonal validation of the functional groups. ATR-FTIR (Attenuated Total Reflectance) is recommended as it allows for neat sample analysis, eliminating solvent background interference.
-
C-O-C Asymmetric Stretch: A strong, broad band at 1110 cm⁻¹ confirms the presence of the aliphatic ether[3].
-
C-Cl Stretch: A distinct, sharp band in the 680–720 cm⁻¹ region validates the primary alkyl chloride.
-
C=C Stretch: A weak to medium absorption at 1665 cm⁻¹ , typical for non-symmetrical internal alkenes.
Mass Spectrometry (GC-MS) and Fragmentation Dynamics
Electron Ionization (EI) at 70 eV induces predictable fragmentation pathways. The presence of chlorine provides a built-in validation mechanism via its isotopic signature.
-
Isotopic Cluster: The molecular ion (
) at m/z 134 will be accompanied by an peak at m/z 136 in a precise 3:1 ratio, confirming the presence of a single chlorine atom ( vs ). -
Allylic Cleavage: The most thermodynamically favored pathway is the cleavage of the C4-C5 bond, yielding a resonance-stabilized methoxymethyl cation at m/z 45.
Caption: Electron Ionization (EI) mass spectrometry fragmentation pathways for 1-Chloro-5-methoxy-2-pentene.
Standard Operating Procedure (SOP): Spectroscopic Validation
To ensure absolute trustworthiness, the following self-validating protocol must be executed. This workflow prevents the misidentification of degraded material (e.g., the hydrolyzed alcohol derivative) as the pure target compound.
Caption: Multimodal spectroscopic workflow for structural validation of 1-Chloro-5-methoxy-2-pentene.
Step-by-Step Methodology:
-
Sample Purification (Causality): Allylic chlorides slowly release HCl over time, which acts as a corrosive irritant and can catalyze the cleavage of the methoxy ether[4]. Pass 50 mg of the neat liquid through a micro-column of activated basic alumina immediately prior to analysis to strip trace HCl and moisture.
-
NMR Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous
. Add 0.03% v/v Tetramethylsilane (TMS) as the internal zero-point reference. -
NMR Acquisition & Self-Validation:
-
Acquire the 1H NMR spectrum (400 MHz, 16 scans, 1.0 s relaxation delay).
-
Validation Check: Integrate the methoxy singlet (~3.35 ppm) and the allylic chloride doublet (~4.05 ppm). The integration ratio MUST be exactly 3:2 . Any deviation indicates partial hydrolysis or volatility loss.
-
-
FT-IR Acquisition: Place 1 drop of the neat liquid onto the diamond crystal of an ATR-FTIR spectrometer. Apply the pressure anvil to prevent evaporation. Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Ensure the absence of a broad O-H stretch at ~3300 cm⁻¹, which would indicate moisture contamination or hydrolysis.
-
GC-MS Analysis: Dilute 1 µL of the sample in 1 mL of HPLC-grade hexane. Inject 1 µL into a GC-MS equipped with an HP-5MS column. Use a temperature gradient of 50°C (hold 2 min) to 250°C at 15°C/min. Confirm the 3:1 isotopic ratio of the molecular ion at m/z 134/136.
References
-
Title: 1-Chloro-5-methoxy-2-pentene | C6H11ClO | CID 5781154 Source: PubChem (National Library of Medicine) URL: [Link]
- Title: US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents Source: Google Patents URL
Sources
- 1. 1-Chloro-5-methoxy-2-pentene | C6H11ClO | CID 5781154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents - Google Patents [patents.google.com]
- 3. 5-Methoxypent-1-ene | High-Purity Research Chemical [benchchem.com]
- 4. aaronchem.com [aaronchem.com]
